molecular formula C20H15Cl2N5O2 B3409944 N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895020-07-2

N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B3409944
CAS No.: 895020-07-2
M. Wt: 428.3 g/mol
InChI Key: BRCZNORYCBVSDD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-5-yl core, making it a subject of interest for researchers.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O2/c1-12-5-6-14(8-17(12)22)25-18(28)10-26-11-23-19-16(20(26)29)9-24-27(19)15-4-2-3-13(21)7-15/h2-9,11H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCZNORYCBVSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidin-5-yl core, followed by the introduction of the acetamide group and the chlorophenyl substituents. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process, reducing costs and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide: Shares a similar core structure but with different substituents.

    N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide: Similar structure with variations in the phenyl groups.

Uniqueness

N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structure features a pyrazolo[3,4-d]pyrimidin-5-yl core, which is significant in various biological and medicinal applications.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. Its molecular formula is C20H15Cl2N5O2C_{20}H_{15}Cl_2N_5O_2, and it has a molecular weight of approximately 432.27 g/mol. The compound's structure allows it to interact with biological targets effectively.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H15Cl2N5O2
Molecular Weight432.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in biological systems. The compound may function as an enzyme inhibitor or modulator of receptor activity, leading to various pharmacological effects.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Some studies have reported that pyrazolo[3,4-d]pyrimidine derivatives demonstrate significant anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • Enzyme Inhibition : Research has shown that similar compounds can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • In vitro Studies : A study evaluated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazolo[3,4-d]pyrimidine compounds have revealed that modifications to the phenyl groups significantly influence their biological activity. For instance, substituents on the chlorophenyl moiety were found to enhance receptor binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Reactant of Route 2
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N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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